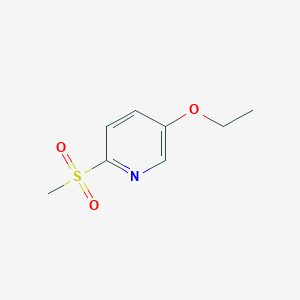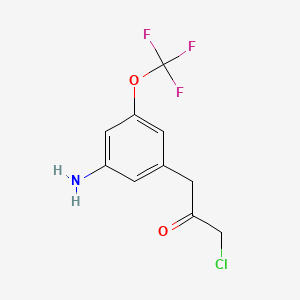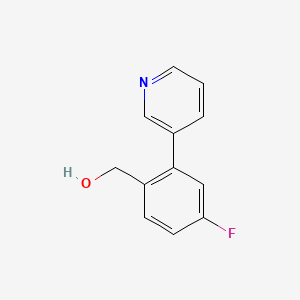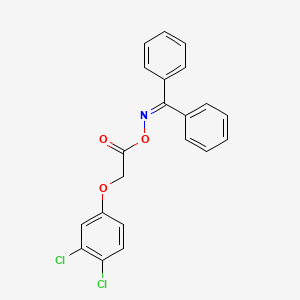![molecular formula C7HCl4N3 B14066435 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by the presence of four chlorine atoms at positions 2, 4, 6, and 7 on the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trichloropyrimidine with 2,3-dichloropyridine under specific conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper-based catalysts, can also enhance the efficiency of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .
化学反応の分析
Types of Reactions
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its partially or fully dechlorinated analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, hydroxylated derivatives, and dechlorinated analogs, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound exhibits promising anticancer, antibacterial, and antiviral activities, making it a potential candidate for drug development.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
類似化合物との比較
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4,5,7-Tetrachloropyrido[4,3-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine atoms on the pyridopyrimidine ring.
2,4,6,8-Tetrachloropyrido[3,2-d]pyrimidine: Another analog with a different substitution pattern, which may result in distinct biological activities and chemical reactivity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but have different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7HCl4N3 |
|---|---|
分子量 |
268.9 g/mol |
IUPAC名 |
2,4,6,7-tetrachloropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7HCl4N3/c8-3-1-2-4(9)13-7(11)14-6(2)12-5(3)10/h1H |
InChIキー |
WWLVSBBXUKRZQT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=C1Cl)Cl)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)











![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
